molecular formula C11H22N2O B12088350 N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide

Katalognummer: B12088350
Molekulargewicht: 198.31 g/mol
InChI-Schlüssel: OLXDCLIIDOQGJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide involves the reaction of cyclohexylmethylamine with ethyl acetate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide can be compared with other similar compounds, such as:

  • N-{2-[(cyclohexylmethyl)amino]ethyl}propionamide
  • N-{2-[(cyclohexylmethyl)amino]ethyl}butyramide

These compounds share similar structures but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific molecular structure and the resulting properties .

Eigenschaften

Molekularformel

C11H22N2O

Molekulargewicht

198.31 g/mol

IUPAC-Name

N-[2-(cyclohexylmethylamino)ethyl]acetamide

InChI

InChI=1S/C11H22N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h11-12H,2-9H2,1H3,(H,13,14)

InChI-Schlüssel

OLXDCLIIDOQGJK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCNCC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.